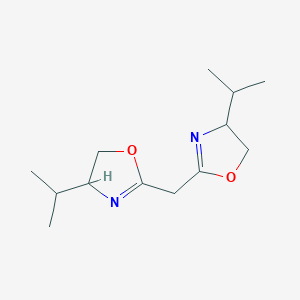

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

Description

Introduction to Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

Historical Development of Bisoxazoline Ligands

The evolution of bisoxazoline ligands traces to foundational work in the 1980s–1990s. Brunner’s 1984 oxazoline ligands for asymmetric cyclopropanation marked an early milestone, though with limited enantioselectivity (4.9% ee) . Breakthroughs emerged in 1989–1991:

- Nishiyama developed pyridine-bridged bisoxazolines (PyBOX) for hydrosilylation (93% ee) .

- Masamune synthesized the first BOX ligands, achieving 99% ee in copper-catalyzed cyclopropanations .

- Evans and Corey independently reported BOX ligands for Diels-Alder and cyclopropanation reactions, establishing their broad utility .

This compound, introduced in the 1990s, became notable for its steric tunability via isopropyl groups, enhancing substrate discrimination in metal complexes .

Classification within Privileged Chiral Ligands

Privileged chiral ligands exhibit efficacy across diverse reaction mechanisms. This compound exemplifies this class due to:

- Modular Design : Substituents (e.g., isopropyl) adjust steric/electronic profiles .

- Metal Versatility : Coordinates Cu(I/II), Fe(II/III), Ni(II), and Rh(I) for redox-active catalysis .

- Reaction Scope : Enables >20 asymmetric transformations, including cyclopropanations, aldol reactions, and Michael additions .

Comparative analysis of privileged ligands:

Nomenclature and Terminology (BOX Ligands)

The compound’s systematic IUPAC name, bis((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methane , reflects:

- Stereodescriptors : (4S) configuration at both oxazoline rings .

- Substituents : Isopropyl groups at C4 enhance steric bulk .

- Bridge : Methylene linker (-CH₂-) enabling C₂-symmetry .

Alternative designations include iPr-BOX (isopropyl-substituted BOX) and C₂-BOX (emphasizing symmetry) .

Significance in Asymmetric Catalysis

This compound excels in enantioselective reactions:

Cyclopropanation

Copper(I) complexes of this ligand mediate cyclopropanation of styrenes with diazo esters, achieving 99% ee and >90% yield . The isopropyl groups enforce a chiral pocket, aligning the diazo ester for trans-selective carbene transfer .

Diels-Alder Reaction

Iron(III)-BOX catalysts promote asymmetric Diels-Alder cycloadditions between dienes and α,β-unsaturated carbonyls. The ligand’s C₂-symmetry stabilizes endo transition states, yielding >95% ee .

Enolate Additions

In Mukaiyama aldol reactions, the ligand’s oxazoline nitrogen atoms coordinate silicon enolates, directing nucleophilic attack with 92% ee .

C₂-Symmetry and Stereochemical Implications

C₂-symmetry in this compound reduces conformational flexibility, simplifying stereochemical analysis:

- Chiral Induction : Symmetric N-donor sites create homochiral metal centers, minimizing competing diastereomeric pathways .

- Transition-State Control : The isopropyl groups adopt equatorial positions in octahedral metal complexes, enforcing a pro-R or pro-S facial selectivity .

- Substrate Discrimination : Steric bulk from isopropyl substituents destabilizes mismatched substrate-ligand orientations, enhancing ee .

Stereochemical outcomes are predictable via the "Cahn-Ingold-Prelog" priority rules, with the ligand’s (S,S)-configuration dictating R or S product formation .

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHOIBBPRFRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazoline rings to other heterocyclic structures.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazoline derivatives with aldehyde or carboxylic acid functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets and pathways. The oxazoline rings in the compound can coordinate with metal ions, forming stable complexes that are active in catalytic processes. These complexes can facilitate various chemical transformations by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Bis(oxazoline) ligands are structurally modular, with variations in substituents and bridging units significantly altering their properties. Key analogues include:

Impact of Substituents on Reactivity

- Steric Effects : Replacing isopropyl with tert-butyl groups (e.g., in Bis((4S)-4-tert-butyl-...methane) increases steric bulk, improving enantioselectivity in metal-catalyzed reactions but may reduce reaction rates due to hindered substrate access .

- Electronic Effects: Electron-withdrawing groups (e.g., aryl substituents in C₂₇H₃₄N₂O₂) enhance metal-ligand bond stability, critical for catalytic turnover .

- Bridging Units : Ethylene bridges (as in 1,1-Bis[...]ethane) vs. methylene bridges alter ligand flexibility and metal coordination geometry, impacting polymer assembly in metallocopolymers .

Catalytic Performance in Asymmetric Reactions

- Cyclopropanation : Bis(4-isopropyl-...)methane-Rh complexes achieve ~90% enantiomeric excess (ee) in cyclopropanations, while tert-butyl analogues reach >95% ee due to superior steric control .

- Conjugate Additions : Ligands with phenyl substituents (e.g., 2,2′-Methylenebis[...]diphenyl) exhibit higher activity in Cu-catalyzed additions, attributed to enhanced π-π interactions with substrates .

Biological Activity

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane, also known as Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, is a compound characterized by its unique structure comprising two oxazoline rings linked by a methylene bridge. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- CAS Number : 131833-90-4

- Structure : The compound exhibits C2 symmetry and features chiral centers at the 4-position of each oxazoline ring, which contributes to its distinctive coordination properties in metal complexes.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in asymmetric catalysis. The oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various biochemical reactions. This interaction may influence multiple biochemical pathways, making it a subject of ongoing research for potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways. The exact mechanisms remain under investigation but suggest that the compound could play a role in cancer therapy.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers observed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's potential as an anticancer therapeutic.

Applications in Research and Industry

This compound is not only valuable for its biological activities but also serves as a crucial building block in synthetic chemistry. Its applications include:

- Asymmetric Catalysis : Used as a chiral ligand to induce chirality in chemical reactions.

- Drug Development : Explored for potential therapeutic applications due to its biological properties.

- Material Science : Investigated for use in developing advanced materials owing to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane, and how do they resolve structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. X-ray crystallography provides definitive structural resolution for crystalline derivatives, while IR spectroscopy identifies functional groups like oxazoline rings. For conflicting data, cross-validation using high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT) is advised to reconcile discrepancies .

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., methanol vs. acetonitrile ), temperature, and catalyst loading. Use gas chromatography (GC) or HPLC to monitor reaction progress. For low yields, investigate intermediates via in-situ FTIR or quenching studies. Statistical tools (ANOVA) help identify significant factors, as demonstrated in split-plot experimental designs .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : Hydrolytic degradation of oxazoline rings in humid environments is a key concern. Store under inert gas (N₂/Ar) in anhydrous solvents like THF or DCM. Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis to track decomposition products. Additives like molecular sieves or stabilizers (e.g., BHT) may extend shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-isopropyl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : Perform comparative kinetic studies with analogs (e.g., methyl vs. isopropyl substituents) using stopped-flow spectroscopy or microcalorimetry. Density Functional Theory (DFT) calculations can map transition states and quantify steric hindrance (e.g., percent buried volume). Correlate findings with catalytic turnover rates in model reactions (e.g., asymmetric catalysis) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) while controlling variables like cell line selection and solvent residuals. Meta-analyses of published data using tools like PRISMA can identify bias. Validate mechanisms via knock-out/knock-in assays or isotopic labeling to trace metabolic pathways .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Phase 1 : Determine logP (octanol-water partitioning) and hydrolysis half-life under simulated environmental conditions (pH 4–9).

- Phase 2 : Use microcosm models to study biodegradation (OECD 301F) and bioaccumulation in aquatic organisms (e.g., Daphnia magna).

- Phase 3 : Apply probabilistic risk assessment models integrating toxicity data (EC50/LC50) and exposure scenarios.

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the compound’s ligand-binding affinity across different studies?

- Methodological Answer :

- Step 1 : Audit assay conditions (e.g., buffer ionic strength, temperature) for consistency.

- Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.

- Step 3 : Apply multivariate regression to isolate confounding variables (e.g., protein purity, solvent artifacts) .

Theoretical and Conceptual Frameworks

Q. What conceptual frameworks guide the development of novel derivatives for asymmetric synthesis?

- Theoretical : Leverage C2-symmetric ligand design principles.

- Epistemological : Validate chirality transfer mechanisms via kinetic resolution studies.

- Morphological : Characterize catalyst-substrate adducts using XAS or cryo-EM.

- Technical : Optimize enantioselectivity via high-throughput screening (HTS).

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | OECD 117 (HPLC) | 2.8 ± 0.3 | |

| Hydrolysis Half-life (pH 7) | LC-MS (40°C) | 72 hours | |

| Melting Point | Differential Scanning Calorimetry | 162–163°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.